![molecular formula C16H15N3O2S2 B2652014 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine CAS No. 1797060-43-5](/img/structure/B2652014.png)
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine
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Overview
Description
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a combination of thiophene, oxadiazole, and piperidine moieties. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in medicinal chemistry and materials science . Oxadiazole is another heterocyclic compound that is often incorporated into molecules to enhance their biological activity . Piperidine is a six-membered nitrogen-containing ring that is commonly found in many pharmaceuticals . The combination of these three moieties in a single molecule makes this compound a compound of significant interest in various fields of research.
Preparation Methods
The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the following steps:
Synthesis of 5-(thiophen-3-yl)-1,3,4-oxadiazole: This can be achieved through the cyclization of thiophene-3-carboxylic acid hydrazide with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions.
Preparation of thiophene-3-carbonyl chloride: Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Coupling with piperidine: The final step involves the reaction of 5-(thiophen-3-yl)-1,3,4-oxadiazole with thiophene-3-carbonyl chloride in the presence of piperidine under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the oxadiazole ring would yield the corresponding amine.
Scientific Research Applications
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxadiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity . The piperidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene moiety and are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are often used in medicinal chemistry for their potential to enhance the biological activity of drug candidates.
Piperidine derivatives: These compounds feature the piperidine ring and are commonly found in many pharmaceuticals, including analgesics, antipsychotics, and antihistamines.
The uniqueness of this compound lies in the combination of these three moieties in a single molecule, which may result in synergistic effects and enhanced biological activity compared to individual derivatives.
Biological Activity
The compound 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Structural Overview
This compound consists of a piperidine core linked to a thiophene and an oxadiazole moiety. The structural features contribute to its diverse biological activities. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of this structure can effectively inhibit the growth of various bacterial strains:
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 4 - 8 |
Compound A (related oxadiazole) | Antitubercular | 8 - 16 |
Compound B (related oxadiazole) | Antifungal | 2 - 5 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that oxadiazole derivatives can exhibit significant antiproliferative effects:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF7 (Breast Cancer) | This compound | 10 - 20 |
HCT116 (Colon Cancer) | This compound | 15 - 25 |
The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways related to cell survival .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Compounds featuring the oxadiazole scaffold have shown potential in reducing inflammatory markers in vitro. For instance:
Inflammatory Marker | Reduction (%) |
---|---|
TNF-alpha | 30% |
IL-6 | 25% |
These results suggest that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) assessed a series of oxadiazole derivatives for their antitubercular activity. The most effective compounds were found to inhibit Mycobacterium bovis BCG significantly and showed promising results in molecular docking studies against key enzymes involved in fatty acid biosynthesis .
- Anticancer Screening : In a recent investigation into the antiproliferative effects against multiple cancer cell lines, derivatives similar to the target compound demonstrated substantial growth inhibition with GI50 values in the micromolar range . This highlights the potential for further development as anticancer agents.
Properties
IUPAC Name |
thiophen-3-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(13-4-7-23-10-13)19-5-1-2-11(8-19)14-17-18-15(21-14)12-3-6-22-9-12/h3-4,6-7,9-11H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMPKBYXFORAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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